2-Amino-5-bromo-4-nitro-benzoic acid methyl ester - 174566-52-0

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester

Catalog Number: EVT-2832612
CAS Number: 174566-52-0
Molecular Formula: C8H7BrN2O4
Molecular Weight: 275.058
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pigment Development []: Aromatic compounds with bromine and nitro substituents can exhibit vivid colors and are potential candidates for pigment development.
  • Antibacterial Agents []: Similar substituted benzamides and sulfonamides have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains.
  • Thymidylate Synthase Inhibitors []: The structure of 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester could potentially be modified to target the enzyme Thymidylate Synthase, making it a potential candidate for anticancer drug development.

**1. N-(5-bromopyridin-2-yl)benzamide (4a) **

  • Compound Description: N-(5-bromopyridin-2-yl)benzamide (4a) is a benzamide derivative synthesized as a potential antibacterial agent. []

**2. 4-methyl-N-(5-bromopyridin-2-yl)benzamide (4b) **

  • Compound Description: Similar to (4a), 4-methyl-N-(5-bromopyridin-2-yl)benzamide (4b) is also synthesized and evaluated for its antibacterial activity. []
  • Relevance: (4b) is structurally analogous to 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, possessing a bromo-substituted aromatic ring and an amide linkage. The key difference lies in the presence of a methyl group at the para position of the benzamide moiety and a pyridine ring instead of a benzoic acid methyl ester. []

**3. 4-chloro-N-(5-bromopyridin-2-yl)benzamide (4c) **

  • Compound Description: 4-chloro-N-(5-bromopyridin-2-yl)benzamide (4c) is another benzamide derivative designed for its potential antibacterial properties. []
  • Relevance: This compound exhibits structural similarities to 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, featuring a bromo-substituted aromatic ring and an amide linkage. It differs by having a chlorine atom at the para position of the benzamide moiety and a pyridine ring in place of a benzoic acid methyl ester. []

**4. 4-nitro-N-(5-bromopyridin-2-yl)benzamide (4d) **

  • Compound Description: 4-nitro-N-(5-bromopyridin-2-yl)benzamide (4d) is a benzamide derivative synthesized as a potential antibacterial agent. []

N-(5-nitropyridin-2-yl)benzamide (7a)

  • Compound Description: N-(5-nitropyridin-2-yl)benzamide (7a) is a benzamide derivative synthesized and evaluated for its antibacterial activity. []

4-methyl-N-(5-nitropyridin-2-yl)benzamide (7b)

  • Compound Description: 4-methyl-N-(5-nitropyridin-2-yl)benzamide (7b) is another benzamide derivative investigated for its potential as an antibacterial agent. []
  • Relevance: This compound shares structural similarities with 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, featuring a nitro-substituted aromatic ring and an amide linkage. It differs by having a methyl group at the para position of the benzamide moiety and a pyridine ring in place of a benzoic acid methyl ester. []

4-chloro-N-(5-nitropyridin-2-yl)benzamide (7c)

  • Compound Description: 4-chloro-N-(5-nitropyridin-2-yl)benzamide (7c) is a benzamide derivative explored for its potential antibacterial properties. []

4-nitro-N-(5-nitropyridin-2-yl)benzamide (7d)

  • Compound Description: 4-nitro-N-(5-nitropyridin-2-yl)benzamide (7d) is a benzamide derivative designed and synthesized as a potential antibacterial agent. []
  • Relevance: (7d) is structurally analogous to 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, possessing a nitro-substituted aromatic ring and an amide bond. It differs by having a nitro group at the para position of the benzamide moiety and a pyridine ring instead of a benzoic acid methyl ester. []

N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide (5)

  • Compound Description: N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide (5) represents a sulfonamide derivative synthesized and evaluated for its potential as an antibacterial agent. []

N-(4-bromo-2-methylphenyl)butanamide

  • Compound Description: N-(4-bromo-2-methylphenyl)butanamide is a novel compound. []
  • Relevance: This compound and 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester share a common structural motif: a bromo-substituted aromatic ring. This shared feature suggests potential similarities in their chemical properties and reactivity. []

Methyl 4-amino-3-bromo-5-fluorobenzoate

  • Compound Description: This compound is a methyl 4-aminobenzoate derivative investigated for its potential inhibitory effects on Glutathione reductase (GR) and Glutathione S‐transferase (GST). It exhibited potent inhibition against GR with a Ki value of 0.325±0.012 μM. []
  • Relevance: This compound exhibits structural similarities to 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, both possessing a halogenated benzene ring core structure with an amino group and a methyl ester substituent. []

2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]- butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513)

  • Compound Description: XB513 is a novel calcium agonist designed to treat congestive heart failure. It also exhibits alpha-1 adrenergic receptor antagonistic properties. []
  • Relevance: XB513, while structurally distinct from 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, both compounds share a commonality in their molecular architecture. Both molecules feature a methyl ester group attached to an aromatic ring, a feature frequently encountered in medicinal chemistry due to its favorable pharmacokinetic properties. This shared structural element suggests a potential for similar interactions with biological targets despite their different pharmacological profiles. []

**13. 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one **

  • Compound Description: This compound is a potent BACE1 inhibitor synthesized for the potential treatment of Alzheimer's Disease. []
  • Relevance: Although structurally distinct from 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, both compounds belong to the broader category of heterocyclic aromatic compounds. This shared classification underscores the significance of these chemical scaffolds in medicinal chemistry for targeting various therapeutic areas, including Alzheimer's disease and potentially those relevant to 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester. []

**14. 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester (compound 1) **

  • Compound Description: Compound 1 is a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) derivative that effectively inhibits HIV-1 and MLV RT-associated RNase H activities with IC50s of 3-30 μM. []
  • Relevance: Both Compound 1 and 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester share a structural resemblance as they both possess a nitro-substituted aromatic ring and a methyl ester moiety. []

**15. 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester (compound 2) **

  • Compound Description: Compound 2 is another NACME derivative that exhibits potent inhibition of HIV-1 and MLV RT-associated RNase H activities (IC50s 3-30 μM) and effectively inhibits HIV-1 replication at 20-25 μM. []
  • Relevance: Compound 2, like 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester, contains a nitro-substituted aromatic ring and a methyl ester group. []

Properties

CAS Number

174566-52-0

Product Name

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester

IUPAC Name

methyl 2-amino-5-bromo-4-nitrobenzoate

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.058

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3

InChI Key

OZQIKUAEJMHDBR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.